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An In-Depth Technical Guide to the Molecular Structure of 4-(1H-1,2,4-triazol-1-
ylmethyl)benzoic acid

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(1H-1,2,4-triazol-1-
ylmethyl)benzoic acid, a molecule of significant interest in medicinal chemistry. We will delve

into its structural characteristics, synthesis, physicochemical properties, and biological

relevance, offering insights grounded in established scientific principles and experimental data.

This document is intended for researchers, scientists, and drug development professionals

seeking a detailed understanding of this compound's potential as a scaffold in modern

pharmacology.

Introduction: The Prominence of the Triazole
Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents.

Among these, the five-membered triazole ring, composed of two carbon and three nitrogen

atoms, is a particularly "privileged scaffold" in drug design.[1] Its remarkable stability, low

toxicity, and capacity for diverse non-covalent interactions allow it to bind effectively with

various biological enzymes and receptors.[2][3] This versatility has led to the development of
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numerous triazole-containing drugs with a wide spectrum of activities, including antifungal,

anticancer, antiviral, and anti-inflammatory properties.[4][5]

The molecule 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid serves as an exemplary case

study. It combines the pharmacologically active 1,2,4-triazole moiety with a benzoic acid group,

connected by a methylene linker. This specific arrangement offers multiple points for chemical

modification, making it an attractive platform for developing new therapeutic agents. Recent

studies have highlighted the potential of its derivatives as potent anticancer and antioxidant

agents, underscoring the importance of a detailed structural and functional understanding.[6][7]

Molecular Architecture and Physicochemical Profile
The structural foundation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid dictates its chemical

behavior and biological function. The molecule consists of a central benzene ring substituted at

the 1 and 4 positions. A carboxylic acid group at one end provides a site for hydrogen bonding

and salt formation, while a methylene-linked 1,2,4-triazole ring at the other end introduces a

polar, aromatic heterocyclic system capable of various intermolecular interactions.

Key Structural Features
1,2,4-Triazole Ring: This electron-rich aromatic system is a key pharmacophore. The

nitrogen atoms act as hydrogen bond acceptors, and the ring can participate in π-π stacking

interactions with biological macromolecules.[4] Its presence is crucial for the biological

activities observed in many triazole-based drugs.[8]

Benzoic Acid Moiety: The carboxyl group (-COOH) is a classic bioisostere for various

functional groups. It is ionizable at physiological pH, which can significantly influence the

molecule's solubility, membrane permeability, and binding characteristics.

Methylene Linker (-CH₂-): This flexible linker provides rotational freedom, allowing the

triazole and benzoic acid moieties to adopt optimal orientations for binding to a target

receptor.

Physicochemical Data Summary
A summary of the key computed and identifying properties for 4-(1H-1,2,4-triazol-1-
ylmethyl)benzoic acid is presented below.
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Property Value Source

IUPAC Name
4-(1,2,4-triazol-1-

ylmethyl)benzoic acid
[9]

Molecular Formula C₁₀H₉N₃O₂ [9][10]

Molecular Weight 203.20 g/mol [9]

CAS Number 160388-54-5 [9][11]

Canonical SMILES
C1=CC(=CC=C1CN2C=NC=N

2)C(=O)O
[9]

InChI Key
DJXUEFGFCMIONN-

UHFFFAOYSA-N
[9][10]

Appearance Solid [10]

Synthesis and Structural Elucidation
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is typically achieved through a

straightforward nucleophilic substitution reaction followed by hydrolysis. This process is

efficient and allows for the generation of various derivatives by modifying the starting materials.

Synthetic Workflow
The logical flow for the synthesis begins with readily available commercial starting materials

and proceeds through two main steps. The rationale is to first couple the core fragments and

then deprotect the carboxylic acid, which is a standard strategy in organic synthesis to prevent

unwanted side reactions with the acidic proton.
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Caption: Synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis
The following protocol outlines a reliable method for synthesizing the title compound.

Step 1: Synthesis of Methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add

potassium carbonate (K₂CO₃, 1.5 eq) in one portion.

Stir the resulting suspension at room temperature for 30 minutes to form the triazolide anion.

Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in DMF dropwise to the reaction

mixture.
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Stir the reaction at room temperature for 12-18 hours, monitoring completion by Thin Layer

Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure to yield the crude ester intermediate.[12]

Step 2: Hydrolysis to 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Dissolve the crude methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at 60°C for 4-6 hours.

After cooling to room temperature, acidify the mixture to pH 3-4 with dilute hydrochloric acid

(HCl).

The resulting precipitate is the desired product. Collect the solid by filtration, wash with cold

water, and dry under vacuum.

Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: two doublets

in the aromatic region (around 7.5-8.1 ppm) corresponding to the para-substituted benzene

ring, a singlet for the methylene protons (-CH₂-) around 5.4 ppm, and two singlets in the

downfield region (around 8.0 and 8.5 ppm) for the two distinct protons on the triazole ring. A

broad singlet for the carboxylic acid proton will appear far downfield (>12 ppm).

¹³C NMR: The carbon spectrum would confirm the presence of all 10 carbon atoms, including

the carboxyl carbon (~167 ppm), the carbons of the benzene ring, the methylene carbon

(~50-55 ppm), and the two distinct carbons of the triazole ring (~145 and 152 ppm).

Mass Spectrometry (MS): High-resolution mass spectrometry would show the molecular ion

peak corresponding to the exact mass of the compound (C₁₀H₉N₃O₂), which is calculated to

be 203.0695.[9]
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Biological Activity and Therapeutic Potential
While 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid itself is primarily a scaffold, its derivatives

have demonstrated significant biological activities, particularly as anticancer agents.[6][13] This

underscores the value of this core structure as a platform for medicinal chemistry exploration.

Anticancer Activity
A study by Al-Abdullah et al. (2019) synthesized a series of hybrids based on the 4-(1H-1,2,4-

triazol-1-yl)benzoic acid scaffold.[13] Several of these compounds exhibited potent cytotoxic

effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[13][14]

Compound ID
(from source)

Modification
on Triazole
Ring

IC₅₀ (µM) vs.
MCF-7

IC₅₀ (µM) vs.
HCT-116

Source

2 Isothiocyanate 18.7 25.7 [13]

5
2-hydroxy-5-

nitrobenzylidene
17.5 24.8 [13]

14
4-

nitrobenzylidene
15.6 23.9 [13]

15

2,4-

dinitrobenzyliden

e

16.9 24.5 [13]

Doxorubicin

(Ref.)
- 19.7 22.6 [13]

Notably, the most potent compounds showed IC₅₀ values comparable to or better than the

reference drug doxorubicin against the MCF-7 cell line.[13] Further investigation revealed that

these compounds induce apoptosis in cancer cells, a key mechanism for effective anticancer

agents.[6][13]

Structure-Activity Relationship (SAR)
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The data suggests that modifications to the triazole ring are critical for cytotoxic activity. The

introduction of electron-withdrawing groups and moieties capable of forming additional

interactions, such as isothiocyanate and nitrobenzylidene groups, appears to enhance potency.

[13] This provides a clear path for rational drug design.
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Caption: Simplified Structure-Activity Relationship (SAR).

Antioxidant Properties
In addition to anticancer effects, hybrids of this molecule have been screened for their

antioxidant activity. Certain derivatives demonstrated significant free radical scavenging

capabilities when tested using DPPH and ABTS assays, with activities comparable to standard

antioxidants like butylated hydroxyanisole (BHA).[7] This dual activity profile is highly desirable

in drug development, as oxidative stress is implicated in the pathology of many diseases,

including cancer.

Conclusion
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a molecule with a well-defined structure that

serves as a highly versatile and valuable scaffold in medicinal chemistry. Its architecture,

combining the proven pharmacophore of the 1,2,4-triazole ring with a modifiable benzoic acid

moiety, allows for the systematic development of new chemical entities. The demonstrated

anticancer and antioxidant activities of its derivatives validate its potential as a cornerstone for
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the design of novel therapeutics. The synthetic accessibility and clear structure-activity

relationships make this compound a compelling subject for further investigation by researchers

dedicated to discovering the next generation of targeted therapies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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